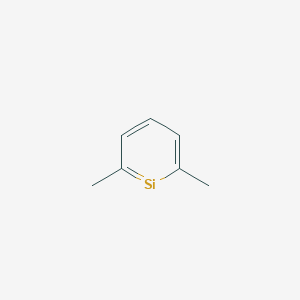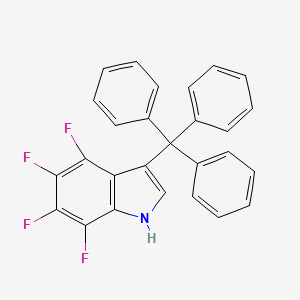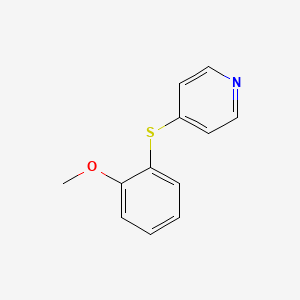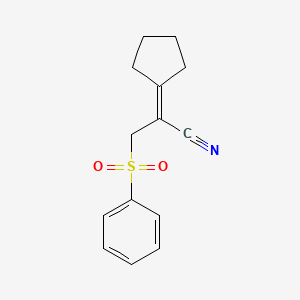![molecular formula C33H30O B12591856 1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one CAS No. 651043-15-1](/img/structure/B12591856.png)
1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the bicyclo[2.2.1]heptane family, characterized by a bridged bicyclic structure that imparts significant stability and rigidity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Halogenation or other substitution reactions can occur at the phenyl rings or the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of halogenated derivatives or other substituted products
Aplicaciones Científicas De Investigación
1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one has diverse applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one involves its interaction with specific molecular targets and pathways. The compound’s rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: Known for its use in organic synthesis and as a fragrance component.
7,7-Dimethylbicyclo[2.2.1]heptan-2-one: Used in the synthesis of pharmaceuticals and agrochemicals.
2,3,5,6-Tetramethylidenebicyclo[2.2.1]heptan-7-one:
Uniqueness
1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one stands out due to its tetraphenyl substitution, which imparts unique electronic and steric properties. This makes it a valuable compound for studying complex organic reactions and developing new materials with specific properties.
Propiedades
Número CAS |
651043-15-1 |
|---|---|
Fórmula molecular |
C33H30O |
Peso molecular |
442.6 g/mol |
Nombre IUPAC |
1,4-dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one |
InChI |
InChI=1S/C33H30O/c1-32-27(23-15-7-3-8-16-23)29(25-19-11-5-12-20-25)33(2,31(32)34)30(26-21-13-6-14-22-26)28(32)24-17-9-4-10-18-24/h3-22,27-30H,1-2H3 |
Clave InChI |
MVRHWUIRWXCFQN-UHFFFAOYSA-N |
SMILES canónico |
CC12C(C(C(C1=O)(C(C2C3=CC=CC=C3)C4=CC=CC=C4)C)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12591775.png)
![2,2'-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12591778.png)

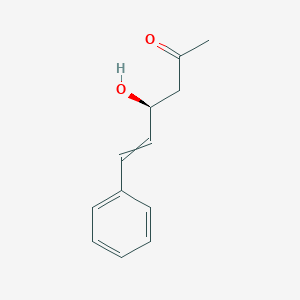
![5-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]pentan-1-OL](/img/structure/B12591795.png)
![[4-(Phenylsulfanyl)phenyl][4-(tribromomethanesulfonyl)phenyl]methanone](/img/structure/B12591800.png)

![[1,3'-Bi-1H-indole]-3-acetamide, N,N-dimethyl-](/img/structure/B12591810.png)
![5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12591818.png)
